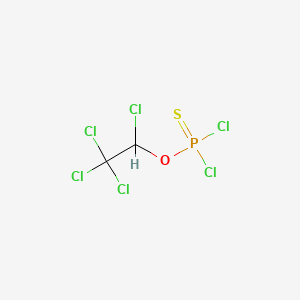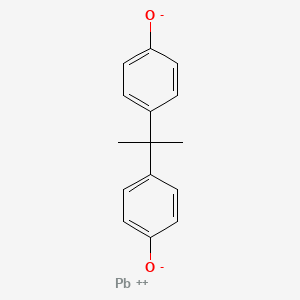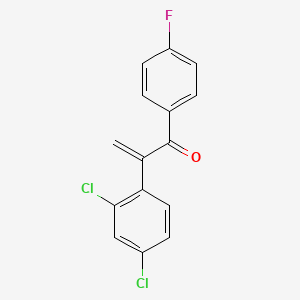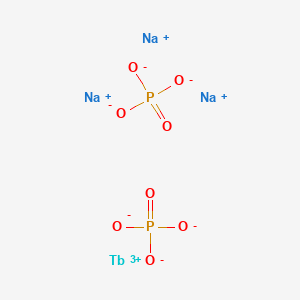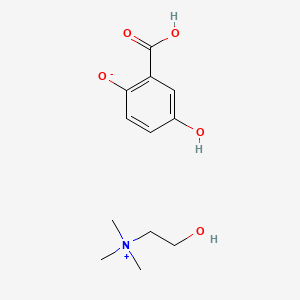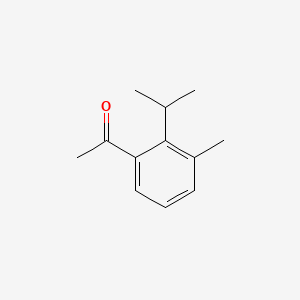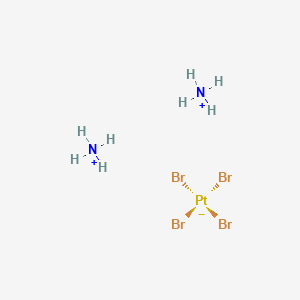
Diammonium tetrabromoplatinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diammonium tetrabromoplatinate is an inorganic compound with the chemical formula (NH4)2PtBr4. It is a platinum-based compound that is often used in various chemical and industrial applications due to its unique properties. The compound is known for its stability and reactivity, making it a valuable substance in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diammonium tetrabromoplatinate can be synthesized through the reaction of platinum salts with ammonium bromide in an aqueous solution. The reaction typically involves the dissolution of platinum salts, such as platinum(IV) chloride, in water followed by the addition of ammonium bromide. The mixture is then heated to facilitate the formation of this compound, which precipitates out of the solution.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions. The process may include the use of high-purity reagents and precise temperature control to ensure the consistent quality of the final product. The compound is then purified through filtration and recrystallization techniques to obtain a high-purity form suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Diammonium tetrabromoplatinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum compounds.
Reduction: It can be reduced to form lower oxidation state platinum compounds.
Substitution: this compound can participate in substitution reactions where the bromide ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction Reactions: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution Reactions: Ligands such as chloride ions or organic ligands can be used in substitution reactions.
Major Products:
Oxidation: Higher oxidation state platinum compounds.
Reduction: Lower oxidation state platinum compounds.
Substitution: Platinum complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Diammonium tetrabromoplatinate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various platinum complexes and catalysts.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in cancer treatment due to its platinum content.
Industry: Utilized in the production of high-purity platinum compounds and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of diammonium tetrabromoplatinate involves its interaction with various molecular targets. In biological systems, the compound can bind to DNA and proteins, leading to the formation of platinum-DNA adducts that interfere with DNA replication and transcription. This mechanism is similar to that of other platinum-based drugs used in cancer treatment. The compound’s reactivity with biomolecules is attributed to the platinum center, which can form stable complexes with nucleophilic sites on DNA and proteins.
Vergleich Mit ähnlichen Verbindungen
Diammonium tetrabromoplatinate can be compared with other platinum-based compounds such as:
Ammonium tetrachloroplatinate: Similar in structure but contains chloride ions instead of bromide ions.
Potassium tetrabromoplatinate: Contains potassium ions instead of ammonium ions.
Platinum(II) bromide: A simpler compound with only platinum and bromide ions.
Uniqueness: this compound is unique due to its specific combination of ammonium and bromide ions, which confer distinct chemical properties and reactivity compared to other platinum compounds. Its stability and ability to form various complexes make it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
77259-34-8 |
|---|---|
Molekularformel |
Br4H8N2Pt |
Molekulargewicht |
550.78 g/mol |
IUPAC-Name |
diazanium;tetrabromoplatinum(2-) |
InChI |
InChI=1S/4BrH.2H3N.Pt/h4*1H;2*1H3;/q;;;;;;+2/p-2 |
InChI-Schlüssel |
FOHJVKARJLOQNI-UHFFFAOYSA-L |
Kanonische SMILES |
[NH4+].[NH4+].Br[Pt-2](Br)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



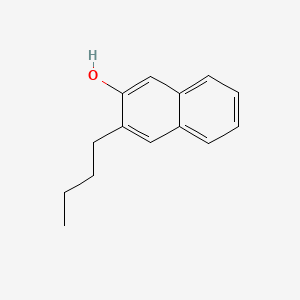
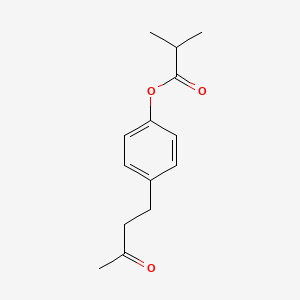

![N-methyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12662297.png)


